

An In-depth Technical Guide on the Thermodynamic Properties of Dioxouranium Dihydrofluoride

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Compound of Interest

Compound Name: *Dioxouranium;dihydrofluoride*

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Introduction

Dioxouranium dihydrofluoride, with the chemical formula $\text{UO}_2\text{F}_2 \cdot 2\text{H}_2\text{O}$, is a hydrated salt of uranyl fluoride. As an intermediate in the nuclear fuel cycle and a potential product of uranium hexafluoride (UF_6) hydrolysis, understanding its thermodynamic properties is crucial for predicting its behavior, stability, and reactivity in various environments. This technical guide provides a comprehensive overview of the available thermodynamic data, experimental methodologies for its characterization, and key chemical pathways involving this compound. While a complete, experimentally verified set of thermodynamic data for the dihydrate form is not readily available in the literature, this guide consolidates the known properties of the closely related anhydrous uranyl fluoride (UO_2F_2) and discusses the thermodynamics of its hydration and dehydration processes.

Core Thermodynamic Properties

The majority of experimentally determined thermodynamic data pertains to the anhydrous form, UO_2F_2 . This data is fundamental for understanding the energetics of dioxouranium dihydrofluoride, as the properties of the hydrated form are intrinsically linked to the anhydrous salt through the thermodynamics of hydration.

Data Presentation

The following tables summarize the available quantitative thermodynamic data for anhydrous dioxouranium fluoride.

Table 1: Standard Enthalpy of Formation of Anhydrous Dioxouranium Fluoride (UO₂F₂) at 298.15 K

Chemical Formula	State	ΔH°_f (kJ/mol)	ΔH°_f (kcal/mol)	Reference
UO ₂ F ₂	crystalline	-1651.4 ± 1.3	-394.7 ± 0.3	[1]
UO ₂ F ₂	crystalline	-1352.7 ± 10.0	-323.3 ± 2.4	[2]

Note: Discrepancies in reported values can arise from different experimental techniques and data analysis methods.

Table 2: Standard Molar Entropy and Heat Capacity of Anhydrous Dioxouranium Fluoride (UO₂F₂) at 298.15 K

Chemical Formula	State	S° (J/mol·K)	C_p (J/mol·K)	Reference
UO ₂ F ₂	crystalline	135.9	84.5	[3]

Table 3: Gibbs Free Energy of Formation of Anhydrous Dioxouranium Fluoride (UO₂F₂) at 298.15 K

Chemical Formula	State	ΔG°_f (kJ/mol)	Reference
UO ₂ F ₂	crystalline	-1557.7	[4]

Note: The Gibbs free energy of formation is often calculated from the enthalpy of formation and standard entropy values.

Experimental Protocols

The determination of the thermodynamic properties of dioxouranium dihydrofluoride and its anhydrous form involves a range of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of Dioxouranium Dihydrofluoride and its Hydrates

1. Hydrolysis of Uranium Hexafluoride (UF_6):

This is a primary industrial and laboratory method for producing uranyl fluoride.

- Objective: To synthesize UO_2F_2 through the reaction of gaseous UF_6 with water vapor.
- Apparatus: A reaction chamber, a UF_6 gas delivery system, a controlled humidity atmosphere, and a collection surface for the solid product.
- Procedure:
 - Introduce a controlled flow of gaseous UF_6 into a reaction chamber.
 - Simultaneously, introduce a controlled amount of water vapor to achieve a desired relative humidity.
 - The reaction $\text{UF}_6(\text{g}) + 2\text{H}_2\text{O}(\text{g}) \rightarrow \text{UO}_2\text{F}_2(\text{s}) + 4\text{HF}(\text{g})$ occurs spontaneously.[5][6]
 - The solid UO_2F_2 product precipitates and is collected on a suitable substrate.
 - To obtain specific hydrates, such as the dihydrate, the resulting anhydrous or partially hydrated UO_2F_2 is then exposed to a controlled humidity environment for an extended period.[5] The level of hydration is dependent on the water vapor pressure and temperature.[5]

2. Reaction of Uranium Trioxide (UO_3) with Hydrofluoric Acid (HF):

This method is suitable for laboratory-scale synthesis.

- Objective: To prepare UO_2F_2 by reacting UO_3 with aqueous or gaseous HF.
- Apparatus: A reaction vessel (e.g., a Teflon-lined autoclave for hydrothermal synthesis or a tube furnace for gas-phase reactions), a magnetic stirrer, and a temperature controller.
- Procedure (Aqueous):
 - Suspend UO_3 powder in water in the reaction vessel.
 - Add a stoichiometric amount of aqueous hydrofluoric acid.
 - Seal the vessel and heat to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 24-48 hours).^[7]
 - Cool the vessel, and collect the $\text{UO}_2\text{F}_2 \cdot x\text{H}_2\text{O}$ precipitate by filtration.
 - The degree of hydration can be controlled by the reaction and drying conditions.

Thermodynamic Characterization

1. Calorimetry for Enthalpy of Formation:

Solution calorimetry is a common method to determine the enthalpy of formation.

- Objective: To measure the heat of reaction for a process that can be related to the formation of the compound from its elements.
- Apparatus: A high-precision solution calorimeter, a temperature sensor, a heater for calibration, and a reaction vessel resistant to hydrofluoric acid (e.g., made of platinum or a suitable polymer).
- Procedure (for UO_2F_2):
 - Measure the enthalpy of solution of anhydrous UO_2F_2 in aqueous hydrofluoric acid.^[1]
 - Measure the enthalpy of solution of $\gamma\text{-UO}_3$ in the same solvent.^[1]
 - By combining these values with the known standard enthalpy of formation of $\gamma\text{-UO}_3$ and other relevant species in a thermochemical cycle, the standard enthalpy of formation of

UO_2F_2 can be calculated.[1]

2. Adiabatic Shield Calorimetry for Heat Capacity and Entropy:

This technique is used to measure the heat capacity over a range of temperatures.

- Objective: To determine the heat capacity (C_p) of a sample as a function of temperature.
- Apparatus: A vacuum-type adiabatic calorimeter with a sample container, a cryostat for low-temperature measurements, a temperature controller, and a power supply for heating the sample.
- Procedure:
 - A known mass of the sample is sealed in the sample container.
 - The calorimeter is cooled to a low temperature (e.g., near liquid helium temperature).
 - A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.
 - The heat capacity is calculated from the energy input and the temperature change.
 - Measurements are repeated at different temperatures to obtain the $C_p(T)$ curve.
 - The standard entropy (S^0) at a given temperature is then calculated by integrating the C_p/T versus T curve from 0 K to that temperature.[3]

3. Thermogravimetric Analysis (TGA) for Dehydration Studies:

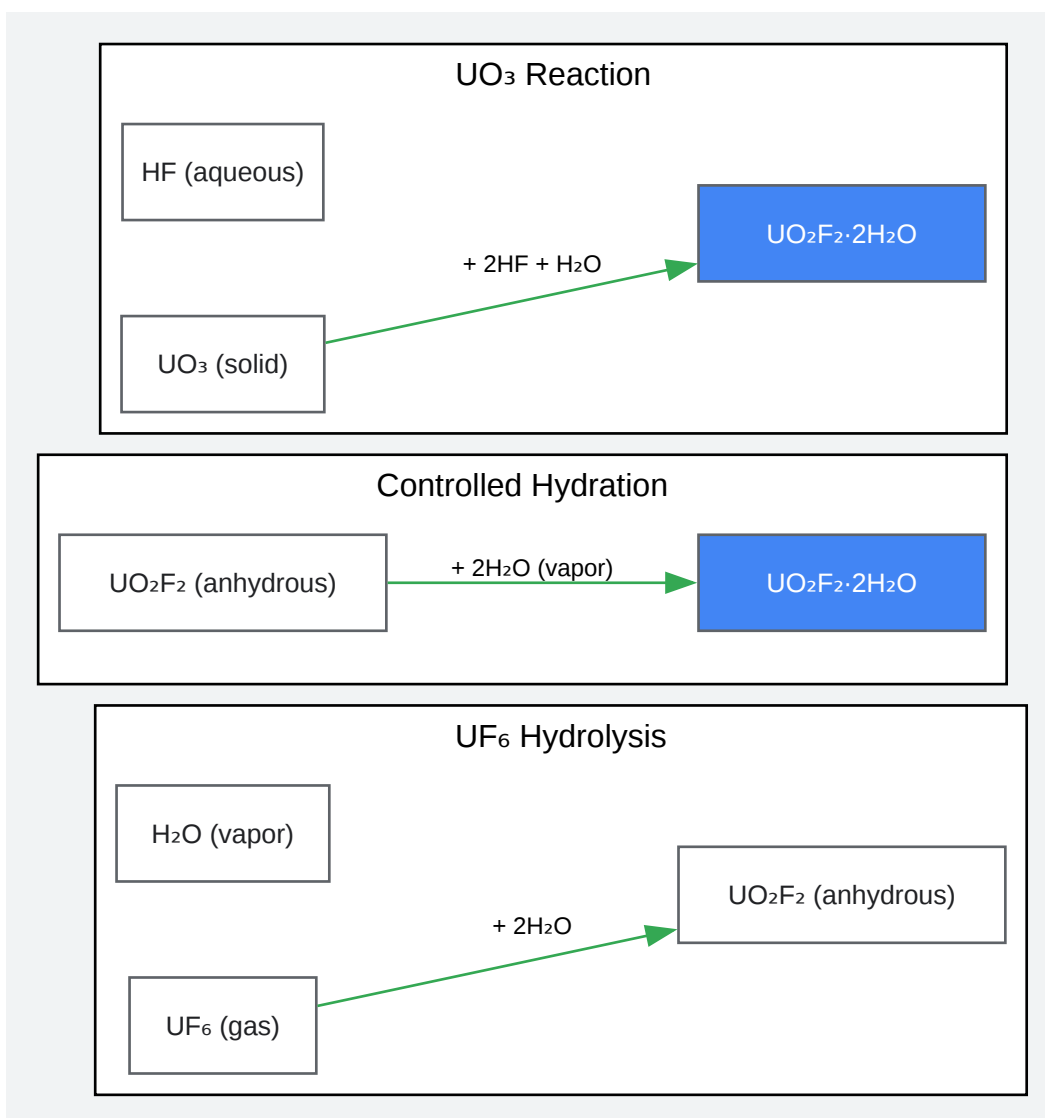
TGA is crucial for studying the thermal stability and dehydration of hydrated salts.

- Objective: To determine the temperature at which dehydration occurs and the stoichiometry of the water loss.
- Apparatus: A thermogravimetric analyzer, which includes a high-precision balance, a furnace, and a temperature programmer.

- Procedure:
 - A small, accurately weighed sample of $\text{UO}_2\text{F}_2 \cdot 2\text{H}_2\text{O}$ is placed in the TGA pan.
 - The sample is heated at a constant rate in a controlled atmosphere (e.g., air or an inert gas).
 - The mass of the sample is continuously recorded as a function of temperature.
 - The resulting TGA curve shows mass loss steps corresponding to the release of water molecules. The temperature of these steps provides information on the thermal stability of the hydrate.[8]

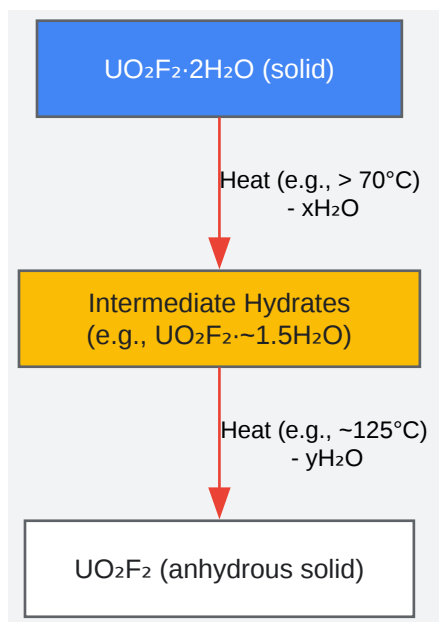
Mandatory Visualizations

The following diagrams illustrate key processes related to dioxouranium dihydrofluoride.



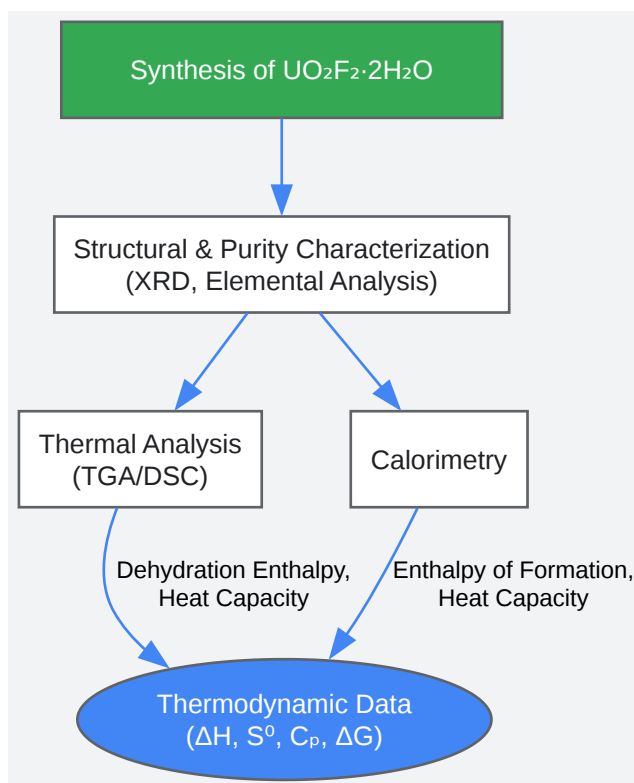
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Caption: Synthesis pathways for dioxouranium dihydrofluoride.



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Caption: Thermal decomposition pathway of dioxouranium dihydrofluoride.



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Caption: Experimental workflow for thermodynamic characterization.

Conclusion

The thermodynamic properties of dioxouranium dihydrofluoride are of significant interest due to its role in the nuclear fuel cycle and its formation from the hydrolysis of UF_6 . While comprehensive experimental data for the dihydrate form remains elusive, the well-characterized properties of anhydrous UO_2F_2 provide a solid foundation for understanding its energetics. The hydration and dehydration processes are key to the behavior of dioxouranium dihydrofluoride, and techniques such as TGA and calorimetry are essential for their study. The experimental protocols and reaction pathways outlined in this guide offer a framework for researchers to further investigate and refine the thermodynamic database for this important uranium compound. Future work should focus on direct calorimetric measurements of well-characterized $\text{UO}_2\text{F}_2 \cdot 2\text{H}_2\text{O}$ to provide a complete and consistent set of thermodynamic data.

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